molecular formula C16H22BrNO3 B3440899 Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B3440899
M. Wt: 356.25 g/mol
InChI Key: SOZBQRDCYZVXGA-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 3-bromo-4-methoxyphenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted amines and diethyl malonate, under basic conditions.

    Introduction of the 3-Bromo-4-Methoxyphenylmethyl Group: This step involves the bromination of 4-methoxybenzyl chloride to obtain 3-bromo-4-methoxybenzyl chloride, which is then reacted with the piperidine derivative to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-chloro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
  • Ethyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
  • Ethyl 1-[(3-iodo-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and development.

Properties

IUPAC Name

ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-3-21-16(19)13-6-8-18(9-7-13)11-12-4-5-15(20-2)14(17)10-12/h4-5,10,13H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZBQRDCYZVXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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